2-(3-Bromophenyl)piperidine HCl
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Overview
Description
“2-(3-Bromophenyl)piperidine HCl” is a chemical compound with the CAS Number: 383128-74-3 . It has a molecular weight of 240.14 . It is a liquid in its physical form .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2
. The compound has a monoisotopic mass of 239.030960 Da .
Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
“this compound” is a liquid in its physical form . It is stored at a temperature of 4°C . The compound has a molecular weight of 240.14 .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Efficient Preparation of Stenusine: The compound has been used in the efficient synthesis of (2′S,3R)-(+)-stenusine, a compound with potential pharmaceutical relevance, showcasing its utility in complex organic syntheses (Castro et al., 2005).
- Formation of Enaminones: The compound contributes to the formation of enaminones, which are useful in various chemical reactions due to their bifurcated intra- and intermolecular hydrogen bonding patterns (Balderson et al., 2007).
- Porphyrin Synthesis: It plays a crucial role in the amination of meso-bromophenyl(polyalkyl)porphyrins, leading to the synthesis of porphyrins containing hydroxypiperidine fragments, significant in photodynamic therapy and as catalysts in various chemical reactions (Artamkina et al., 2008).
Analytical and Material Science
- Enantiomeric Resolution Studies: The compound is instrumental in the resolution and simulation studies of its enantiomers, crucial for understanding its behavior in biological systems and its potential pharmaceutical applications (Ali et al., 2016).
- Constructing Micro-phase Separation Structure: It's utilized in improving the performance of anion-exchange membranes based on poly(aryl piperidinium) cross-linked membranes, showing its importance in the field of material sciences and energy production (Du et al., 2021).
Biochemical and Pharmacological Research
- Analgesic Activities: Piperidine derivatives, including structures related to 2-(3-Bromophenyl)piperidine HCl, are known for exhibiting analgesic activities, indicating its potential in pain management research (Saify et al., 2012).
- CPT-11 Activation in Cancer Treatment: The compound is involved in the characterization of CPT-11 (irinotecan) hydrolysis by human liver carboxylesterase, indicating its relevance in the activation of prodrugs used in cancer therapy (Humerickhouse et al., 2000).
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(3-bromophenyl)piperidine hydrochloride, have been found to exhibit anticancer potential . They are known to interact with several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers . These compounds lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Pathways
2-(3-Bromophenyl)piperidine Hydrochloride, as a piperidine derivative, is believed to affect several biochemical pathways. These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . The compound’s interaction with these pathways can lead to the inhibition of cell migration and cell cycle arrest .
Result of Action
Piperidine derivatives are known to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Safety and Hazards
The safety information for “2-(3-Bromophenyl)piperidine HCl” indicates that it may be corrosive and dangerous . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
Piperidines, including “2-(3-Bromophenyl)piperidine HCl”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-(3-bromophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPCCPSHEGNAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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